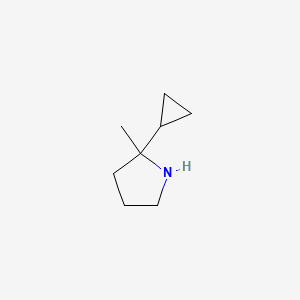
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Mannich reaction to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-aminopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid: Has only one methoxy group, which may affect its biological activity and solubility.
2-Amino-3-(2,4-dihydroxyphenyl)-3-hydroxypropanoic acid: Contains hydroxy groups instead of methoxy groups, leading to different hydrogen bonding and reactivity.
Uniqueness
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxy groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can influence its solubility, reactivity, and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-6-3-4-7(8(5-6)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Clé InChI |
XCRMRZLCGAJLMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(C(=O)O)N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)







-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
